1-[3-(Methylamino)propyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[3-(methylamino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-9-5-3-7-10-6-2-4-8(10)11/h9H,2-7H2,1H3 |
InChI Key |
DUKIFQQQFXBZPR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylamino)propyl]pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with 3-(methylamino)propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the pyrrolidin-2-one moiety.
Another method involves the reductive amination of pyrrolidin-2-one with 3-(methylamino)propionaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Catalytic Oxidation Reactions
This compound serves as a ligand in manganese-catalyzed oxidation systems. In the presence of acetic acid, Mn complexes with structurally related pyrrolidin-2-one ligands catalyze the oxidation of alkanes and olefins. For example:
The methylamino group enhances metal coordination, stabilizing the Mn center and enabling efficient oxygen transfer. The reaction mechanism likely involves a metal-based pathway rather than radical intermediates .
Reduction Reactions
The lactam ring and methylamino side chain participate in selective reductions:
Sodium Borohydride-Mediated Reduction
Under inert conditions, the compound undergoes reduction with NaBH₄ and dimethyl sulfate in tetrahydrofuran (THF). This step is critical in synthesizing intermediates for pharmaceuticals like 1-methyl-3-pyrrolidinol:
-
Conditions :
-
NaBH₄ (4.1 equiv), dimethyl sulfate, THF, 0–50°C
-
Quenching with HCl, extraction with ethyl acetate
-
Catalytic Hydrogenation
The pyrrolidin-2-one ring can be hydrogenated to pyrrolidine derivatives using Ru or Pd catalysts. For example, asymmetric transfer hydrogenation (ATH) with (S,S)–RuCl(TsDPEN) achieves dynamic kinetic resolution, producing chiral alcohols .
Ring-Closing Reactions
Malic acid and methylamine undergo condensation in toluene or xylene to form pyrrolidin-2-one intermediates. Key steps include:
-
Reagents : Malic acid, 40% methylamine aqueous solution, reflux (15–85°C)
-
Workup : Solvent removal, recrystallization with n-heptane .
Pharmaceutical Intermediates
The compound is a precursor to carbapenem antibiotics (e.g., antimicrobial agents with a 2-substituted pyrrolidine-4-thio group). Stereoselective synthesis involves Boc protection, diastereomer separation, and azide intermediates .
Comparative Reactivity of Analogues
Mechanistic Insights
Scientific Research Applications
1-[3-(Methylamino)propyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methylamino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pyrrolidin-2-one ring is known to interact with enzyme active sites, while the 3-(methylamino)propyl group can modulate the binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their pharmacological profiles are summarized below:
Structural and Functional Insights:
Impact of Arylpiperazinyl Substituents: Chloro or ethoxy groups on the phenyl ring (e.g., Compounds 7 and 13) enhance α1-/α2-AR binding and antiarrhythmic potency. For instance, the 2-ethoxy group in Compound 13 yields the lowest ED50 (1.0 mg/kg) in adrenaline-induced arrhythmia models . The absence of an arylpiperazinyl group in this compound likely reduces α-AR affinity compared to its analogs, but the methylamino group may improve metabolic stability or selectivity .
Role of Hydroxy Groups :
- A hydroxy group at position 2 of the propyl chain (e.g., Compound 8) improves α1-AR affinity (pKi = 6.71) and prolongs hypotensive effects .
Non-Selective α-AR Antagonists: EP-47, which contains a 4-(o-tolyl)piperazinyl group, exhibits non-selective α-AR antagonism and metabolic benefits (e.g., reduced hyperglycemia) but lacks direct antiarrhythmic data .
Stereochemical Effects: The (2S)-configured hydroxy group in 1-[(2S)-2-hydroxy-3-(methylamino)propyl]pyrrolidin-2-one may enhance metabolic stability compared to non-hydroxylated analogs .
Key Notes
Structural Determinants of Activity: Arylpiperazinyl groups (e.g., 2-chloro, 2-ethoxy) are critical for high α-AR affinity and antiarrhythmic efficacy . Hydroxy groups in the propyl chain enhance hypotensive duration and α-AR binding . Methylamino substitution may optimize pharmacokinetics but requires validation via comparative studies .
Unresolved Questions: The exact α-AR subtype selectivity (α1 vs. α2) of this compound remains uncharacterized. Metabolic stability and in vivo efficacy data for this compound are lacking compared to its analogs.
Future Directions: Synthesis and testing of this compound in arrhythmia and hypertension models. Comparative studies on substituent effects (methylamino vs. hydroxy vs. arylpiperazinyl) to refine structure-activity relationships.
Q & A
Basic: What safety protocols should be followed when handling 1-[3-(Methylamino)propyl]pyrrolidin-2-one in laboratory settings?
Answer:
While specific toxicity data for this compound is unavailable ( ), general safety measures for structurally related pyrrolidinone derivatives include:
- PPE: Wear gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods to minimize inhalation risks ().
- First Aid: For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention ().
- Documentation: Maintain safety data sheets (SDS) for novel compounds and consult institutional guidelines ( ).
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm structure and stereochemistry (e.g., chiral centers as in ).
- Mass Spectrometry (MS): High-resolution MS for molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Assess purity using validated methods, referencing pharmaceutical impurity standards ().
- Infrared (IR) Spectroscopy: Identify functional groups like carbonyl (C=O) and amine (N-H) stretches.
Advanced: How can stereochemical challenges in synthesizing this compound be resolved?
Answer:
Stereochemical control is critical for bioactivity. Strategies include:
- Chiral Synthesis: Use enantioselective catalysts or chiral auxiliaries during key steps (e.g., asymmetric alkylation).
- Characterization: Employ chiral HPLC or polarimetry to verify enantiomeric excess ( ).
- Computational Modeling: Predict stereochemical outcomes using software like Gaussian or Schrödinger Suite ( ).
Advanced: How to design experiments to study the compound’s bioactivity against target enzymes?
Answer:
- Enzyme Inhibition Assays: Use kinetic assays (e.g., fluorescence-based) to measure IC50 values.
- Molecular Docking: Model interactions with enzyme active sites (e.g., pyrazolo[3,4-d]pyrimidine derivatives in ).
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methylamino group) and correlate with activity ( ).
- Cross-Validation: Validate findings with orthogonal assays (e.g., SPR, ITC) to mitigate false positives.
Advanced: How should researchers address contradictory data in pharmacological studies of pyrrolidin-2-one derivatives?
Answer:
Contradictions may arise from structural variations or assay conditions. Mitigation strategies include:
- Systematic Review: Analyze literature for variables like substituents (e.g., fluorophenyl in vs. hydroxypropyl in ).
- Replication: Reproduce studies under standardized conditions (e.g., pH, temperature).
- Meta-Analysis: Pool data from multiple sources to identify trends ().
- Data Transparency: Report detailed experimental protocols (e.g., solvent, catalyst) to enable cross-study comparisons.
Basic: What synthetic routes are feasible for preparing this compound?
Answer:
- Stepwise Alkylation: React pyrrolidin-2-one with 3-(methylamino)propyl halides under basic conditions (e.g., K2CO3 in DMF).
- Reductive Amination: Condense 3-oxopropylpyrrolidin-2-one with methylamine using NaBH3CN ().
- Purification: Use column chromatography (silica gel, MeOH/CH2Cl2) or recrystallization ().
Advanced: What computational tools can predict the environmental impact of this compound?
Answer:
- PBT/vPvB Assessment: Use EPI Suite or QSAR models to estimate persistence, bioaccumulation, and toxicity ( lacks data but suggests need for predictive tools).
- Molecular Dynamics (MD): Simulate soil/water mobility based on logP and hydrogen-bonding capacity ( ).
- Ecotoxicity Databases: Cross-reference with PubChem or EPA CompTox for analogs ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
